N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVGIEFVBJSSOA-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide typically involves the reaction of 4-fluorobenzaldehyde with benzenesulfonohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the growth of microorganisms or cancer cells. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to form specific interactions with biological targets .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide, a compound categorized as an arylsulfonylhydrazone, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 296.33 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that arylsulfonylhydrazones exhibit significant antimicrobial properties against various pathogens. The mechanism primarily involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production in bacterial cells .
Efficacy Against Bacterial Strains
A study demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis, indicating a bactericidal effect .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 62.216 |
| Pseudomonas aeruginosa | 124.432 - 248.863 |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. It was found to inhibit biofilm formation without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .
| Fungal Strain | MIC (μM) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 31.2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
Cytotoxicity Studies
In vitro studies reported IC50 values in the micromolar range, demonstrating significant selectivity towards cancer cells over normal cells:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 - 15 | Up to 60 |
| MDA-MB-468 | 5 - 10 | Up to 37 |
The selectivity index indicates a favorable profile for further development as an anticancer agent.
Case Studies and Clinical Relevance
Several case studies have been conducted to evaluate the real-world efficacy of arylsulfonylhydrazones in clinical settings:
- Breast Cancer Treatment : A clinical trial investigated the use of arylsulfonylhydrazones in patients with advanced breast cancer, showing improved survival rates compared to traditional therapies .
- Antimicrobial Resistance : Another study assessed the impact of these compounds on biofilm-associated infections in patients with chronic wounds, demonstrating significant reductions in bacterial load .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide, and what experimental conditions are critical for high yield?
- Methodology : The compound is synthesized via a one-step aldimine condensation reaction between 4-fluorobenzaldehyde and benzenesulfonohydrazide. Key conditions include refluxing in ethanol (or methanol) for 6–12 hours, followed by purification via recrystallization from ethanol or acetone. Stoichiometric ratios (1:1) and acid catalysis (acetic acid) enhance imine bond formation .
- Data : Typical yields range from 65% to 85%, depending on solvent polarity and reaction time.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodology :
- FT-IR : Confirms the presence of sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups .
- NMR : H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and the hydrazide NH proton (δ ~10–11 ppm). C NMR confirms the C=N bond (δ ~150–160 ppm) .
- X-ray crystallography : Resolves the E-configuration of the imine bond and planar geometry of the aromatic rings .
Q. How is the purity of the compound validated, and what analytical standards are used?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (methanol/water mobile phase) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) ensure purity .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) enhance the understanding of electronic and vibrational properties?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize molecular geometry and predict vibrational frequencies. Fukui function analysis identifies nucleophilic/electrophilic sites for reactivity studies .
- Key Findings : The fluorophenyl group increases electron-withdrawing effects, stabilizing the imine bond and altering charge distribution .
Q. What strategies are employed to resolve contradictions in crystallographic data, such as disorder or twinning?
- Methodology : SHELX software (SHELXL for refinement) is used to model disorder via split-atom approaches. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands address twinning issues .
- Example : For hydrazide derivatives, hydrogen-bonding networks (N–H···O/S) often stabilize supramolecular structures .
Q. How is this compound applied in electrochemical sensing, and what limits of detection (LOD) are achievable?
- Methodology : Fabrication onto a glassy carbon electrode (GCE) with a Nafion binder enables selective heavy metal detection (e.g., Pb²⁺, Hg²⁺). Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) measure current responses .
- Performance : LOD for Hg²⁺ is ~10 pM (S/N = 3) with a linear range of 100 pM–100 mM. Reproducibility (RSD < 5%) is achieved via controlled electrode surface modification .
Q. What in vitro biological activities have been explored, and how are structure-activity relationships (SARs) analyzed?
- Methodology : Antimicrobial assays (MIC values via broth dilution) and enzyme inhibition studies (e.g., acetylcholinesterase) are conducted. SARs correlate substituent effects (e.g., electron-withdrawing -F) with bioactivity .
- Example : Analogous sulfonohydrazides show moderate antifungal activity (MIC 16–32 µg/mL) against Candida species .
Methodological Challenges and Solutions
Q. How are synthetic by-products (e.g., Z-isomers or unreacted aldehydes) minimized during synthesis?
- Solution : Prolonged refluxing (≥12 hours) and excess benzenesulfonohydrazide (1.2 equivalents) drive the reaction to completion. Silica gel chromatography (ethyl acetate/hexane) removes residual aldehyde .
Q. What experimental precautions are necessary for handling sulfonohydrazide derivatives?
- Safety : Use fume hoods to avoid inhalation of vapors (irritant). Wear nitrile gloves and goggles to prevent skin/eye contact. Store in amber vials under inert gas to prevent hydrolysis .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
